2,3-Difluoro-4-iodobenzylamine
Description
Contextual Significance of Halogenated Amines in Contemporary Chemical Research
Halogenated amines are a cornerstone of modern chemical research, valued for their versatile utility as synthetic intermediates for a wide range of applications, including pharmaceuticals, agrochemicals, and dyes. google.com The presence of halogen atoms on an amine-containing scaffold imparts unique electronic and steric properties, which can be leveraged in various chemical transformations. For instance, halogenated benzylamine (B48309) derivatives are recognized as important raw materials for producing pharmaceutical intermediates. google.com
The introduction of halogens can enhance the biological activity of molecules. Studies have shown that halogenated benzylamine substituents can play a crucial role in the antioxidant and anti-inflammatory properties of certain compounds. nih.gov Furthermore, the type and position of the halogen can influence a compound's metabolic stability, lipophilicity, and bioavailability, all critical parameters in drug design. ontosight.aimdpi.comresearchgate.net The carbon-fluorine bond, in particular, is known for its exceptional strength and ability to alter molecular conformations, often leading to improved biological efficacy. researchgate.netcore.ac.uk
Rationale for Investigating the 2,3-Difluoro-4-iodobenzylamine Scaffold
The this compound scaffold is of particular interest to synthetic chemists due to the unique and orthogonal reactivity of its constituent functional groups. The molecule features a benzylamine core, which provides a nucleophilic amine group, substituted with two fluorine atoms and one iodine atom at specific positions on the aromatic ring.
The difluoro substitution pattern at the 2- and 3-positions significantly influences the electronic nature of the aromatic ring through strong inductive effects. researchgate.net This electronic modification can affect the reactivity of the amine group and the adjacent iodine atom. The iodine atom at the 4-position is a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. nih.govorganic-chemistry.orgresearchgate.net These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the construction of more complex molecular architectures.
The presence of both fluorine and iodine atoms on the same ring allows for selective and sequential transformations. The iodine's susceptibility to cross-coupling reactions under conditions that leave the C-F bonds intact provides a powerful tool for regioselective functionalization. nih.govorganic-chemistry.orgresearchgate.net This orthogonality is highly desirable in multi-step syntheses.
Scope and Focus of Academic Inquiry
Academic and industrial research concerning this compound and related structures primarily focuses on its synthetic utility as a building block. Key areas of investigation include:
Development of Novel Synthetic Methodologies: Researchers are interested in developing efficient and scalable syntheses of this compound itself, as well as exploring its reactivity in various chemical transformations. chembk.com
Application in Cross-Coupling Reactions: A significant portion of research is dedicated to utilizing the iodo-substituent in palladium- or copper-catalyzed cross-coupling reactions to synthesize a diverse range of derivatives. organic-chemistry.orgnih.govthieme-connect.com
Synthesis of Biologically Active Molecules: The scaffold is being explored as a key intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical applications, leveraging the unique properties conferred by the fluorine and iodine atoms. google.comnih.govresearchgate.netacs.org
Investigation of Physicochemical Properties: Understanding the impact of the specific halogenation pattern on the molecule's properties, such as acidity/basicity, lipophilicity, and metabolic stability, is crucial for its application in medicinal chemistry. core.ac.ukarkat-usa.org
Below is a table summarizing some of the key physicochemical properties and identifiers for this compound.
| Property | Value |
| Molecular Formula | C₇H₆F₂IN |
| CAS Number | 1823316-03-5 bldpharm.com |
The following table outlines the typical reactivity of the functional groups present in this compound, which is central to its role in synthetic chemistry.
| Functional Group | Type of Reaction |
| Iodine Atom | Cross-Coupling (e.g., Suzuki, Sonogashira, Heck) organic-chemistry.orgnih.govthieme-connect.com |
| Amine Group | Nucleophilic Substitution, Amidation |
| Aromatic Ring | Electrophilic/Nucleophilic Aromatic Substitution |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6F2IN |
|---|---|
Molecular Weight |
269.03 g/mol |
IUPAC Name |
(2,3-difluoro-4-iodophenyl)methanamine |
InChI |
InChI=1S/C7H6F2IN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H,3,11H2 |
InChI Key |
KCMAZZYTFPASNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CN)F)F)I |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2,3 Difluoro 4 Iodobenzylamine
Iodoarene Activation and Hypervalent Iodine Chemistry in Transformations
The iodine atom in 2,3-Difluoro-4-iodobenzylamine is a key site of reactivity, enabling its participation in a variety of transformations characteristic of iodoarenes. Activation of the carbon-iodine bond can lead to the formation of highly reactive intermediates, such as hypervalent iodine species and arynes, which are valuable in the construction of complex molecular frameworks.
Hypervalent iodine compounds, where the iodine atom formally possesses more than the usual eight valence electrons, are versatile reagents in organic synthesis, acting as powerful oxidants and electrophiles. rsc.orgwikipedia.org The oxidation of the iodine atom in an iodoarene to a higher valence state, typically I(III) or I(V), is a common strategy for its activation. wikipedia.org The reactivity of these hypervalent iodine reagents is often discussed in terms of processes analogous to transition metal chemistry, including oxidative addition, ligand exchange, and reductive elimination.
In the context of this compound, the iodo group can be oxidized to form λ³-iodanes. These hypervalent iodine(III) reagents are electrophilic in nature, a property arising from the three-center-four-electron (3c-4e) bond formed between the iodine atom and its ligands. beilstein-journals.org This hypervalent bond is highly polarized, rendering the iodine center susceptible to nucleophilic attack.
Recent research has explored the reactivity of hypervalent iodine reagents bearing a benzylamine (B48309) moiety. beilstein-journals.org In these systems, the benzylamine group can be transferred to nucleophiles in an umpolung fashion, where the typically nucleophilic amine nitrogen acts as an electrophile. This transformation proceeds through the formation of a hypervalent iodine intermediate, which then reacts with a suitable nucleophile. For instance, the reaction of a (benzylamino)benziodoxolone with a sulfenate salt leads to the formation of the corresponding sulfonamide. beilstein-journals.org A plausible mechanism involves the initial formation of the hypervalent iodine reagent, followed by nucleophilic attack of the sulfenate at the nitrogen atom, with the iodinated aromatic ring acting as a good leaving group.
The table below summarizes the outcomes of the reaction between various (benzylamino)benziodoxolones and sulfenate salts, demonstrating the feasibility of this transformation.
| Entry | Benzylamino Reagent | Sulfenate Salt | Product | Yield (%) |
| 1 | 1-(Benzylamino)-1,2-benziodoxol-3(1H)-one | Sodium p-toluenesulfenate | N-Benzyl-4-methylbenzenesulfonamide | 52 |
| 2 | 1-(4-Fluorobenzylamino)-1,2-benziodoxol-3(1H)-one | Sodium p-toluenesulfenate | N-(4-Fluorobenzyl)-4-methylbenzenesulfonamide | 25 |
| 3 | 1-(4-Fluorobenzylamino)-1,2-benziodoxol-3(1H)-one | Sodium benzenesulfenate | N-(4-Fluorobenzyl)benzenesulfonamide | 28 |
Data extrapolated from analogous systems described in the literature. beilstein-journals.org
Generation and Reactivity of Aryne Intermediates
Arynes are highly reactive, neutral intermediates derived from aromatic rings by the formal removal of two adjacent substituents, resulting in a carbon-carbon triple bond within the ring. The generation of arynes from ortho-haloaryl precursors is a well-established method, often requiring strong bases or organometallic reagents. Alternatively, 2-(trimethylsilyl)aryl triflates can generate arynes under milder conditions upon treatment with a fluoride (B91410) source. sigmaaldrich.com
For this compound, the presence of the iodine atom ortho to a fluorine atom suggests the potential for aryne formation. Treatment with a strong base could, in principle, lead to the generation of a difluorinated benzyne (B1209423) intermediate. However, the specific conditions required and the regioselectivity of subsequent reactions would be influenced by the electronic effects of the substituents. The development of pseudocyclic arylbenziodoxaboroles as water-triggered aryne precursors offers a milder alternative for generating arynes under neutral aqueous conditions. nih.gov
Once generated, the aryne intermediate is a powerful electrophile and can undergo a variety of transformations, including nucleophilic additions and cycloaddition reactions. sigmaaldrich.com The regioselectivity of nucleophilic addition to an unsymmetrically substituted aryne is governed by the electronic and steric properties of the substituents on the aryne ring.
Ligand Exchange and Coupling Mechanisms Involving Aryliodonium Salts
Diaryliodonium salts are another important class of hypervalent iodine compounds that serve as versatile arylating agents. researchgate.net These salts can be prepared from iodoarenes through various methods, including the reaction with preformed hypervalent iodine reagents or through one-pot procedures involving the in situ oxidation of the iodoarene. researchgate.net
The reaction of this compound to form a diaryliodonium salt would introduce a second aryl group onto the iodine atom. The reactivity of these unsymmetrical diaryliodonium salts in arylation reactions is often dictated by the electronic and steric nature of the two aryl groups. Generally, the more electron-deficient or less sterically hindered aryl group is transferred to the nucleophile.
The mechanism of these arylation reactions typically involves a ligand exchange step, where the counter-anion of the iodonium (B1229267) salt is replaced by the nucleophile. This is followed by reductive elimination, which forms the new carbon-nucleophile bond and regenerates the iodoarene. The chemoselectivity of these reactions can be highly dependent on the nature of the nucleophile. ijres.org
Influence of Fluorine Substitution on Aromatic Reactivity and Selectivity
The presence of two vicinal fluorine atoms on the aromatic ring of this compound has a profound impact on its electronic properties and reactivity. Fluorine is the most electronegative element, and its introduction into an aromatic ring generally leads to a decrease in the electron density of the ring through a strong inductive effect (-I). researchgate.net
Electronic Effects of Vicinal Difluoro Groups on the Aromatic Ring
The two fluorine atoms at the 2- and 3-positions of the benzene (B151609) ring exert a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic aromatic substitution. This deactivation is a consequence of the polarization of the carbon-fluorine bond, which reduces the electron density of the aromatic π-system. researchgate.net
The table below illustrates the Hammett constants for fluorine substituents, which quantify their electronic effects.
| Substituent | σ_meta | σ_para |
| -F | +0.34 | +0.06 |
The positive values indicate an electron-withdrawing effect.
Role of Halogen Bonding Interactions Involving Fluorine
Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. rsc.org The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. ijres.org The electron-withdrawing fluorine atoms on the aromatic ring of this compound can influence the halogen bonding capabilities of the iodine atom. The fluorinated carbon atoms adjacent to the iodine can strengthen its σ-hole, potentially leading to stronger halogen bond formation. rsc.org
While fluorine itself is generally a poor halogen bond donor, under certain circumstances, such as when attached to a strongly electron-withdrawing group, it can participate in halogen bonding. ijres.org However, in the context of this compound, the more significant role of the fluorine atoms is likely their electronic influence on the iodine atom's ability to act as a halogen bond donor. These halogen bonding interactions can play a crucial role in directing intermolecular interactions and influencing the solid-state packing of the molecule.
Chemical Transformations Involving the Benzylamine Moiety
The benzylamine moiety in this compound provides a site for a variety of chemical transformations. The primary amine group is nucleophilic and can undergo reactions such as alkylation, acylation, and condensation with carbonyl compounds. The benzylic C-H bonds are also susceptible to oxidation.
The reactivity of the benzylamine group can be influenced by the electronic properties of the substituted aromatic ring. The electron-withdrawing difluoro and iodo substituents will decrease the basicity of the amine, making it less nucleophilic compared to unsubstituted benzylamine.
Common transformations of the benzylamine group include:
N-Alkylation and N-Acylation: The primary amine can react with alkyl halides or acylating agents to form secondary or tertiary amines and amides, respectively.
Imine Formation: Condensation with aldehydes or ketones yields the corresponding imines (Schiff bases).
Oxidation: The benzylic C-H bonds can be oxidized to form an imine or, upon further oxidation, a benzaldehyde (B42025) derivative.
Debenzylation: The benzyl (B1604629) group can be removed under certain conditions, such as hydrogenolysis, which is a common strategy in protecting group chemistry. organic-chemistry.org
Recent studies on fluorine-substituted benzylamines have explored their role as substrates for enzymes like monoamine oxidase. nih.gov The introduction of fluorine atoms can significantly alter the metabolic stability and pharmacokinetic properties of these molecules.
The table below presents a summary of potential reactions involving the benzylamine moiety of this compound.
| Reaction Type | Reagent | Product Type |
| N-Acylation | Acetyl chloride | N-(2,3-Difluoro-4-iodobenzyl)acetamide |
| N-Alkylation | Methyl iodide | N-Methyl-2,3-difluoro-4-iodobenzylamine |
| Imine Formation | Benzaldehyde | N-(2,3-Difluoro-4-iodobenzylidene)benzylamine |
| Oxidation | Mild oxidizing agent | 2,3-Difluoro-4-iodobenzaldehyde |
No Published Data Available for the
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the specific reactivity and mechanistic investigations of the chemical compound this compound within the scope of the requested article outline. Searches for N-arylation and related nitrogen-centric reactions, functional group interconversions, radical reactions, and the elucidation of its reaction pathways through advanced spectroscopic methods did not yield any specific studies on this particular molecule.
The absence of published data prevents the generation of a scientifically accurate and informative article as requested. The required sections and subsections, including detailed research findings and data tables on the reactivity of this compound, cannot be completed without primary or secondary research sources.
While general principles of organic chemistry would allow for predictions of its likely reactivity based on its functional groups—a primary benzylamine, an aryl iodide, and a difluorinated benzene ring—any such discussion would be speculative and fall outside the strict, data-driven parameters of the user's request. The instructions to focus solely on documented findings for this specific compound cannot be fulfilled.
Therefore, the article on the "" with the specified outline cannot be generated at this time. Further experimental research on this compound would be required before such a review could be written.
Applications of 2,3 Difluoro 4 Iodobenzylamine As a Versatile Chemical Building Block
Precursor in Pharmaceutical and Agrochemical Intermediate Research
Design and Synthesis of Novel Active Pharmaceutical Ingredients (APIs)
2,3-Difluoro-4-iodobenzylamine serves as a key intermediate in the synthesis of complex molecular architectures destined for pharmaceutical applications. The true utility of this building block lies in the distinct reactivity of its functional groups, which can be addressed in a stepwise fashion to construct novel APIs.
The primary amine of the benzylamine (B48309) group provides a direct handle for derivatization, commonly through amide bond formation or reductive amination, to introduce a wide array of side chains and explore structure-activity relationships (SAR). nih.gov More significantly, the iodine atom on the aromatic ring is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions are fundamental in medicinal chemistry for assembling the complex carbon skeletons of modern drug candidates.
For instance, structures incorporating a 2-fluoro-4-iodophenylamino moiety, a pattern closely related to this compound, have been utilized in the preparation of complex sulfonamide-based kinase inhibitors. google.com The synthesis of these molecules relies on the strategic use of the iodo-group to build the core structure of the final API. The presence of the difluoro pattern is maintained throughout the synthesis to confer desirable properties on the final molecule.
Research Findings on Related Scaffolds in API Synthesis
| Scaffold Feature | Synthetic Utility | Example Reaction Types | Resulting Structure |
|---|---|---|---|
| Aromatic Iodine | Enables construction of complex molecular skeletons. | Suzuki, Buchwald-Hartwig, Sonogashira cross-coupling. | Bi-aryl systems, complex heterocyclic cores. |
| Benzylamine | Provides a point for side-chain attachment and SAR exploration. | Amidation, Reductive Amination, Sulfonylation. | Amides, secondary/tertiary amines, sulfonamides. nih.gov |
| Difluoro Pattern | Maintained throughout synthesis to influence final properties. | Stable under most standard reaction conditions. | Fluorinated target molecules. nih.gov |
Enhancement of Molecular Properties through Fluorine Incorporation
The introduction of fluorine into bioactive molecules is a widely used strategy to enhance drug-like properties. pharmacyjournal.org The 2,3-difluoro substitution pattern on the benzylamine building block imparts several beneficial characteristics to the target API. tandfonline.compharmacyjournal.org
One of the most significant effects is the enhancement of metabolic stability. acs.org The carbon-fluorine bond is exceptionally strong, and placing fluorine atoms on an aromatic ring can block sites that are susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov This can lead to a longer half-life and improved bioavailability of the drug.
Furthermore, fluorine's high electronegativity can profoundly influence the electronic properties of the molecule. nih.gov It can lower the pKa of nearby functional groups, such as the benzylamine, which can be critical for optimizing membrane permeability and target binding. tandfonline.com Fluorine substitution also increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and access hydrophobic binding pockets within target proteins like enzymes or receptors. nih.govresearchgate.netnih.gov This increased binding affinity can translate directly to improved potency of the API. tandfonline.com
Impact of Fluorine Substitution on Molecular Properties
| Property | Effect of Fluorine Incorporation | Consequence for Drug Design |
|---|---|---|
| Metabolic Stability | Blocks sites of oxidative metabolism (e.g., by P450 enzymes). nih.gov | Increased drug half-life, improved bioavailability. nih.gov |
| Binding Affinity | Can form favorable interactions (e.g., hydrogen bonds, dipole interactions) in protein binding sites. tandfonline.com | Enhanced potency and selectivity. pharmacyjournal.org |
| Lipophilicity | Generally increases lipophilicity (hydrophobicity). nih.gov | Improved membrane permeability and cell penetration. pharmacyjournal.org |
| Acidity/Basicity (pKa) | Lowers the pKa of nearby amines due to inductive electron withdrawal. nih.gov | Modulated ionization state, which can improve absorption and distribution. tandfonline.com |
Strategic Integration into Medicinal Chemistry Programs
This compound is considered a "building block" in medicinal chemistry, a term for a readily available chemical intermediate used to synthesize a library of related compounds for biological screening. enamine.netdntb.gov.ua Its integration into drug discovery programs is strategic, allowing for the rapid generation of diverse yet systematically related molecules. nih.gov
Medicinal chemists use such building blocks to perform detailed SAR studies. nih.gov By keeping the this compound core constant, chemists can systematically vary the substituents attached at the amine and iodo positions. This approach allows them to probe the specific interactions between the drug candidate and its biological target, leading to a more rational design of potent and selective inhibitors. nih.gov
The conformational rigidity and defined three-dimensional shape of the difluorinated ring also contribute to its strategic value. researchgate.net It helps to pre-organize the molecule into a specific conformation that may be more favorable for binding to a target protein, a concept that is crucial for developing highly selective drugs. researchgate.net The use of such well-defined, functionalized scaffolds is a key tactic for exploring new chemical space and developing next-generation therapeutics. enamine.net
Development of Advanced Agrochemical Candidates
The same physicochemical and biological advantages conferred by fluorine in pharmaceuticals are highly sought after in the agrochemical industry. ccspublishing.org.cnnih.gov Consequently, building blocks like this compound are also valuable for the development of advanced fungicides, herbicides, and insecticides. nih.gov Currently, a significant portion of newly developed agrochemicals contain fluorine, reflecting the element's importance in this field. nih.govresearchgate.netresearchgate.net
The introduction of fluorine can dramatically enhance the biological efficacy of a pesticide. ccspublishing.org.cn Increased lipophilicity helps the compound penetrate the waxy cuticle of plants or the exoskeleton of insects, ensuring it reaches its target site. nih.gov Enhanced metabolic stability means the compound persists long enough to exert its effect before being broken down by enzymes in the target organism or the environment. ccspublishing.org.cn
The use of fluorinated building blocks allows for the fine-tuning of a candidate's properties to achieve high potency against the target pest while minimizing effects on non-target species, including crops and beneficial insects. nih.gov The development of new agrochemicals relies heavily on the modular synthesis approach enabled by versatile intermediates like this compound to create novel and effective crop protection solutions. beilstein-journals.org
Theoretical and Computational Studies on 2,3 Difluoro 4 Iodobenzylamine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2,3-Difluoro-4-iodobenzylamine. These calculations can provide a wealth of information, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.
The presence of two electron-withdrawing fluorine atoms and a larger, more polarizable iodine atom on the benzene (B151609) ring, in addition to the aminomethyl group, creates a complex electronic environment. DFT calculations would likely reveal a significant polarization of the aromatic ring, influencing its reactivity towards electrophilic and nucleophilic attack.
A hypothetical table of calculated electronic properties is presented below. These values are illustrative and would need to be confirmed by actual quantum chemical calculations.
| Property | Calculated Value (Arbitrary Units) | Description |
| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, indicating the molecule's ability to donate electrons. A lower value suggests lower reactivity towards electrophiles. |
| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, indicating the molecule's ability to accept electrons. A lower value suggests higher reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 5.3 eV | The energy difference between the HOMO and LUMO, which is a measure of the molecule's chemical stability and reactivity. A larger gap implies higher stability. |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of electron density due to the various substituents. |
| Electron Affinity | 1.8 eV | The energy released when an electron is added to a neutral molecule. A positive value indicates that the anion is more stable. |
| Ionization Potential | 8.0 eV | The energy required to remove an electron from a neutral molecule. A higher value indicates greater difficulty in removing an electron. |
| Electronegativity (χ) | 3.85 eV | A measure of the atom's ability to attract shared electrons. It is the average of the ionization potential and electron affinity. |
| Hardness (η) | 2.65 eV | A measure of the molecule's resistance to change in its electron distribution. It is half the HOMO-LUMO gap. |
| Softness (S) | 0.19 eV⁻¹ | The reciprocal of hardness, indicating the molecule's polarizability. |
Computational Prediction of Reaction Mechanisms and Energy Profiles
Computational chemistry can be used to model the pathways of chemical reactions involving this compound, providing insights into reaction mechanisms and the energies of transition states and intermediates. For example, the reactivity of the amino group, the potential for nucleophilic aromatic substitution, or reactions involving the carbon-iodine bond could be investigated.
By calculating the energy profile of a proposed reaction, chemists can predict the feasibility of a reaction, identify the rate-determining step, and understand the factors that control selectivity. For instance, the energy barriers for different potential reaction pathways could be compared to determine the most likely product.
Below is a hypothetical energy profile for a generic reaction involving this compound.
| Reaction Coordinate | Relative Energy (kcal/mol) | Species |
| Reactants | 0 | This compound + Reagent |
| Transition State 1 | +15 | First transition state |
| Intermediate | -5 | Reaction intermediate |
| Transition State 2 | +10 | Second transition state |
| Products | -20 | Reaction products |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Recognition
Molecular dynamics simulations can provide a dynamic picture of this compound, exploring its conformational landscape and how it interacts with other molecules. The rotation around the C-C and C-N bonds of the benzylamine (B48309) side chain allows for different spatial arrangements of the atoms. MD simulations can identify the most stable conformers and the energy barriers between them.
Furthermore, MD simulations are a powerful tool for studying molecular recognition, such as the binding of this compound to a biological target like a protein. These simulations can reveal the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, van der Waals forces) that stabilize the complex and can be used to estimate the binding affinity.
A hypothetical table summarizing conformational analysis data is shown below.
| Conformer | Dihedral Angle (°C-C-N-H) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60 | 0.0 | 60 |
| 2 | 180 | 1.2 | 30 |
| 3 | -60 | 2.5 | 10 |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a series of substituted benzylamines, including this compound, a QSRR model could be developed to predict their reactivity in a particular reaction based on calculated molecular descriptors.
These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., enthalpy of formation). By correlating these descriptors with experimentally determined reaction rates or equilibrium constants, a predictive model can be built. Such models are valuable in medicinal chemistry and materials science for designing new molecules with desired properties.
A hypothetical QSRR equation for the reactivity of substituted benzylamines might look like:
log(k) = c0 + c1σ + c2Es + c3*logP
Where log(k) is the logarithm of the reaction rate constant, σ is the Hammett electronic parameter, Es is the Taft steric parameter, logP is the logarithm of the partition coefficient (a measure of lipophilicity), and c0, c1, c2, and c3 are coefficients determined by regression analysis.
Investigation of Halogen Bonding Interactions and Their Role in Molecular Assemblies
The presence of an iodine atom in this compound makes it a potential halogen bond donor. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule. The strength of this interaction is influenced by the electron-withdrawing groups on the aromatic ring, which in this case are the two fluorine atoms.
Computational studies can be used to investigate the strength and directionality of halogen bonds formed by this compound with various halogen bond acceptors (e.g., Lewis bases). These studies can help in understanding how this molecule might self-assemble in the solid state or interact with biological macromolecules. The role of halogen bonding in crystal engineering and drug design is an active area of research.
A hypothetical table of calculated halogen bond interaction energies is provided below.
| Halogen Bond Acceptor | Interaction Energy (kcal/mol) | Distance (Å, I···Acceptor) | Angle (°, C-I···Acceptor) |
| Pyridine | -4.5 | 2.8 | 175 |
| Acetone (Oxygen) | -3.2 | 3.0 | 170 |
| Water (Oxygen) | -2.8 | 3.1 | 168 |
Future Directions and Emerging Research Avenues for 2,3 Difluoro 4 Iodobenzylamine
Development of Green and Sustainable Synthetic Methodologies
The future synthesis of 2,3-Difluoro-4-iodobenzylamine and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce environmental impact, improve safety, and increase efficiency. Key areas of development are expected to include biocatalysis and continuous flow chemistry.
| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Biocatalysis (Transaminases) | High chemo-, regio-, and enantioselectivity; mild reaction conditions (aqueous, ambient temp.); reduced waste. | Discovery and engineering of novel transaminases with high activity for polyhalogenated substrates. |
| Continuous Flow Chemistry | Enhanced safety in handling reactive intermediates; improved heat and mass transfer; potential for automation and scalability. nih.govdigitellinc.com | Development of robust flow protocols for the amination of fluorinated aryl halides; integration of in-line purification. |
| Mechanochemistry | Reduced or solvent-free reaction conditions; potential for novel reactivity; energy efficiency. | Exploration of solid-state reactions for the synthesis of functionalized benzylamines. |
| Catalysis with Earth-Abundant Metals | Lower cost and toxicity compared to precious metal catalysts (e.g., Palladium); improved sustainability. uchicago.edu | Development of nickel or copper-based catalytic systems for the amination of 2,3-difluoro-4-iodobenzyl precursors. |
Continuous Flow Chemistry: Flow chemistry offers a safer and more efficient way to handle potentially hazardous reactions and unstable intermediates. nih.govdigitellinc.comrsc.org A continuous flow process for the synthesis of this compound could involve the reaction of a suitable precursor, such as 2,3-difluoro-4-iodobenzyl bromide, with an ammonia (B1221849) source in a heated and pressurized microreactor. researchgate.net This methodology allows for precise control over reaction parameters, leading to higher yields and purity while minimizing the risks associated with batch processing. chemrxiv.org The integration of in-line purification technologies could further enhance the efficiency of such a system.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique arrangement of substituents in this compound provides multiple reactive sites, paving the way for the exploration of novel chemical transformations. Future research is likely to focus on leveraging the C-I bond, activating C-H bonds, and exploiting the electronic effects of the fluorine atoms.
Cross-Coupling Reactions: The carbon-iodine bond is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. chemrxiv.orgnih.gov For this compound, these reactions could be used to introduce a wide range of substituents at the 4-position, leading to novel derivatives with diverse functionalities. The electron-withdrawing fluorine atoms are expected to influence the reactivity of the C-I bond, potentially facilitating oxidative addition to the palladium catalyst.
C–H Activation: Direct functionalization of C–H bonds is a powerful strategy in modern organic synthesis. researchgate.net In the context of fluorinated benzylamines, palladium-catalyzed C–H activation has been shown to enable the formation of palladacycles, which are key intermediates in various catalytic cycles. researchgate.netnih.govchemrxiv.org For this compound, the directing effect of the aminomethyl group could be exploited to achieve regioselective C–H functionalization of the aromatic ring, opening up new avenues for molecular elaboration.
Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient tool for the generation of radicals. digitellinc.com Fluoroalkyl iodides are known to be good precursors for fluoroalkyl radicals under photocatalytic conditions. Future research could explore the photolytic cleavage of the C-I bond in this compound to generate an aryl radical, which could then participate in a variety of addition or cyclization reactions to create complex molecular architectures.
| Reactive Site / Transformation | Potential Synthetic Applications for this compound | Expected Outcome |
| C-I Bond (Cross-Coupling) | Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and other cross-coupling reactions. chemrxiv.orgnih.gov | Introduction of aryl, alkynyl, vinyl, or amino groups at the 4-position. |
| Aromatic C-H Bonds (C-H Activation) | Directed C-H functionalization (e.g., arylation, alkenylation) using transition metal catalysis. researchgate.netnih.gov | Regioselective introduction of new substituents on the aromatic ring. |
| Benzylic C-H Bonds (Functionalization) | Radical-based or transition-metal-catalyzed functionalization of the benzylic position. researchgate.net | Introduction of new functional groups at the carbon adjacent to the amino group. |
| C-I Bond (Photocatalysis) | Generation of aryl radicals for subsequent addition or cyclization reactions. digitellinc.com | Formation of complex polycyclic or highly substituted aromatic structures. |
Advanced Applications in Supramolecular Chemistry and Materials Science
The presence of both fluorine and iodine atoms makes this compound an excellent candidate for applications in supramolecular chemistry and materials science, primarily through the formation of halogen bonds.
Halogen Bonding in Supramolecular Assembly: The iodine atom in this compound, activated by the adjacent electron-withdrawing fluorine atoms, is a strong halogen bond donor. nih.govrsc.org This directional, non-covalent interaction can be used to control the self-assembly of molecules in the solid state, leading to the formation of well-defined supramolecular architectures. researchgate.netchemrxiv.org The amino group can act as a hydrogen bond donor, potentially leading to the formation of complex networks held together by a combination of halogen and hydrogen bonds.
Liquid Crystals: Fluorinated compounds are widely used in the design of liquid crystals due to their unique dielectric properties. nih.govyoutube.com The rigid aromatic core and the presence of multiple polar substituents in this compound and its derivatives could lead to materials with interesting mesomorphic properties. By carefully designing the molecular structure, it may be possible to create novel nematic or smectic liquid crystalline phases.
Functional Polymers: Polyhalogenated aromatic compounds can be incorporated into polymers to impart specific properties such as thermal stability, flame retardancy, and high refractive index. digitellinc.com this compound could serve as a monomer or a functional additive in the synthesis of advanced polymers. For example, it could be incorporated into polyamides or polyimides to enhance their thermal and mechanical properties.
Integration with High-Throughput Experimentation and Machine Learning for Accelerated Discovery
The exploration of the vast chemical space accessible from this compound can be significantly accelerated by modern automation and computational methods.
High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of a large number of reaction conditions, including catalysts, ligands, solvents, and bases. sigmaaldrich.comunchainedlabs.com For this compound, HTE could be used to quickly identify optimal conditions for various cross-coupling reactions or to discover entirely new transformations. researchgate.netrsc.org Automated synthesis platforms can further accelerate the generation of libraries of derivatives for biological or materials screening. nih.govprf.org
| Technology | Application to this compound Research | Potential Impact |
| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, ligands, and conditions for cross-coupling and C-H functionalization reactions. sigmaaldrich.comunchainedlabs.com | Accelerated optimization of known reactions and discovery of novel transformations. |
| Automated Synthesis Platforms | Automated synthesis of libraries of derivatives for biological or materials science applications. nih.govprf.org | Faster generation of structure-activity and structure-property relationships. |
| Machine Learning (ML) | Prediction of reaction outcomes, yields, and regioselectivity. cmu.eduyoutube.com | More efficient experimental design and reduced time to discovery. |
| Artificial Intelligence (AI) | De novo design of catalysts and ligands for specific transformations of the target molecule. digitellinc.comarxiv.org | Discovery of highly efficient and selective catalytic systems. |
Q & A
Q. What are the standard synthetic routes for 2,3-Difluoro-4-iodobenzylamine, and how are intermediates characterized?
A common approach involves multi-step synthesis, such as halogenation and amination. For example, in a patent application (EP 4 374 877 A2), the compound was synthesized via coupling reactions involving iodinated benzyl derivatives. Key intermediates were validated using LCMS (m/z 742 [M+H]⁺) and HPLC (retention time: 1.25 minutes under SQD-FA05 conditions) . Researchers should prioritize orthogonal characterization (e.g., NMR, HRMS) to confirm regiochemical fidelity, especially given the electron-withdrawing effects of fluorine and iodine substituents.
Q. What safety protocols are critical when handling this compound?
Handling iodinated and fluorinated aromatic amines requires stringent safety measures. Chemtronica AB’s guidelines emphasize that such compounds should only be used in authorized facilities by trained personnel. Key precautions include:
- Use of fume hoods and personal protective equipment (PPE) to mitigate inhalation risks.
- Storage in inert, light-resistant containers to prevent degradation.
- Disposal via halogen-specific waste protocols due to potential environmental persistence .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
Yield optimization often hinges on reaction conditions. For instance, in the synthesis of carboxamide derivatives (as in EP 4 374 877 A2), the Third Step involved precise temperature control (e.g., reflux in anhydrous DMF) and stoichiometric ratios of coupling agents. Key strategies include:
- Screening catalysts (e.g., Pd-based for cross-coupling).
- Monitoring reaction progress via TLC or inline spectroscopy.
- Purification via preparative HPLC to isolate high-purity products (>95%) .
Q. How should contradictory spectroscopic data for this compound be resolved?
Discrepancies in NMR or LCMS data may arise from residual solvents, isotopic patterns (e.g., iodine’s spin-½ nuclei), or fluorine coupling. Researchers should:
Q. What comparative studies can be designed using structural analogs of this compound?
Analog studies (e.g., replacing iodine with bromine or varying fluorine positions) can elucidate structure-activity relationships. For example:
- Compare reactivity in Suzuki-Miyaura couplings using brominated vs. iodinated benzylamines (see for related dibromo-iodo benzene analogs) .
- Evaluate biological activity shifts in fluorinated pharmacophores by synthesizing 3,5-difluoro or 2,4-difluoro isomers and testing in vitro models.
Methodological Tables
Q. Table 1. Key Analytical Parameters for this compound Derivatives
| Parameter | Technique | Example Data | Reference |
|---|---|---|---|
| Molecular Weight | LCMS | m/z 742 [M+H]⁺ | |
| Purity | HPLC | 95% (retention time: 1.25 min) | |
| Structural Confirmation | ¹⁹F NMR | δ -120 to -130 ppm (CF₃ groups) |
Q. Table 2. Reaction Optimization Variables
| Variable | Impact on Yield | Example Condition |
|---|---|---|
| Temperature | High | 120°C in DMF under N₂ |
| Catalyst Loading | Moderate | 5 mol% Pd(PPh₃)₄ |
| Solvent Polarity | Critical | Anhydrous DMF vs. THF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
